Phenol, 3-[(phenylimino)methyl]-
Description
Phenol, 3-[(phenylimino)methyl]- (IUPAC name: 2-[(E)-(phenylimino)methyl]phenol), also known as N-salicylideneaniline (SA), is an ortho-hydroxy aryl Schiff base characterized by an intramolecular O–H···N hydrogen bond. This compound exhibits unique physicochemical properties, including photo-thermochromism, quasi-isostructural polymorphism, and anticancer activity . Its structure comprises a phenolic ring connected via an imine (–C=N–) bridge to a phenyl group, enabling conformational flexibility and dynamic proton transfer within the hydrogen bond. These features underpin its applications in materials science (e.g., elastic bending crystals) and biomedicine .
Properties
IUPAC Name |
3-(phenyliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLFYSBCTXDWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358752 | |
| Record name | Phenol, 3-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13206-60-5 | |
| Record name | Phenol, 3-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 3-[(phenylimino)methyl]- is typically synthesized by the condensation of salicylaldehyde with aniline. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for Phenol, 3-[(phenylimino)methyl]- are not well-documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Phenol, 3-[(phenylimino)methyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 3-[(phenylimino)methyl]- involves its ability to form complexes with metal ions, which can enhance its biological activity. The compound can interact with DNA through intercalation, leading to potential anticancer effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Substituent Effects on Hydrogen Bonding and Stability
- 4-Fluoro Derivative (Eze-1): Replacing the phenylimino group with a 4-fluorophenylimino moiety (4-[(4-fluorophenylimino)methyl]phenol) introduces electron-withdrawing effects, enhancing thermal stability and altering hydrogen bond dynamics. The fluorinated derivative exhibits a higher yield (82%) compared to the non-fluorinated analog (85%) during synthesis, suggesting improved reaction efficiency .
- Nitro and Trifluoromethyl Derivatives: Derivatives such as 3-nitro- and 3-(trifluoromethyl)phenol (CAS 98-17-9) demonstrate how electron-withdrawing groups alter acidity and hydrogen bond strength. For example, 3-(trifluoromethyl)phenol has a computed molecular weight of 162.11 g/mol and distinct reaction thermodynamics (ΔrH° = −57.3 kcal/mol), contrasting with SA’s quasi-aromatic hydrogen bond .
Deuterated Analog (SA-C6D5)
Deuteration of the phenylimino group (2-[(E)-(phenyl-D5-imino)methyl]phenol) reveals isotopic effects on vibrational modes. The hydrogen bridge stretching vibration shifts from 449 cm⁻¹ (SA) to lower frequencies in SA-C6D5, confirmed via inelastic incoherent neutron scattering (IINS) and Raman spectroscopy. This isotopic substitution also stabilizes the quasi-isostructural polymorphic forms at low temperatures (20–320 K) .
Comparison with Functional Analogs: Schiff Bases and Azo-Azomethines
Azo-Azomethine Derivatives
Coupling SA with diazonium salts yields azo-azomethine hybrids, such as 4-[[[4-(4′-methylphenylazo)phenyl]imino]methyl]phenol. These compounds exhibit extended π-conjugation, shifting absorption spectra to longer wavelengths and enhancing photostability. The azo group (–N=N–) introduces additional redox-active sites, expanding applications in optoelectronics .
Extended Schiff Bases with Amino-Phenoxy Groups
Schiff bases like 2-{[4-(4’-amino-phenoxy)-phenylimino]-methyl}-phenol (HL1) incorporate electron-donating amino-phenoxy substituents. These modifications increase ligand denticity, enabling coordination with metals (e.g., In(III)) to form tetragonal complexes with enhanced thermal stability (decomposition >300°C) and anticancer activity (tested against LA795 cells) .
Metal Complexes of SA and Analogs
Indium(III) Complexes
SA derivatives such as HL1–HL4 form In(III) complexes with tetragonal geometries , confirmed via crystallography (SHELXL refinement) . These complexes exhibit:
- Higher Melting Points : >250°C vs. ~180°C for free ligands.
- Bioactivity : Significant cytotoxicity due to stabilized ligand-metal charge transfer.
Comparison with Other Metal-Schiff Base Systems
Unlike SA’s In(III) complexes, Cu(II) and Zn(II) Schiff base complexes typically adopt octahedral or square-planar geometries. For example, Cu(II) complexes of SA analogs show stronger antiferromagnetic coupling, whereas Zn(II) derivatives are often luminescent .
Data Tables: Key Properties of SA and Analogous Compounds
Computational and Experimental Insights
- DFT/DFPT Studies: SA’s hydrogen bond is classified as "quasi-aromatic" via vibrational mode analysis.
- Role of Exact Exchange : Hybrid functionals (e.g., B3LYP) incorporating exact exchange improve accuracy in predicting SA’s thermochemistry, with average deviations <2.4 kcal/mol for atomization energies .
Biological Activity
Phenol, 3-[(phenylimino)methyl]-, also known as a Schiff base ligand, has garnered attention due to its diverse biological activities. This compound is characterized by its phenolic structure, which contributes to its potential therapeutic properties, including antimicrobial, anticancer, and antioxidant activities. Below is a detailed exploration of its biological activity based on various research findings.
Chemical Structure and Properties
The molecular formula for Phenol, 3-[(phenylimino)methyl]- is C13H11NO. Its structure features a phenolic group linked to an imine functional group, which is significant for its biological interactions. The compound can be synthesized through the condensation of p-hydroxybenzaldehyde with aniline under acidic conditions, yielding a product with notable stability and reactivity.
Biological Activities
1. Antimicrobial Activity
Research indicates that Schiff base ligands exhibit substantial antimicrobial properties. In a study assessing the antimicrobial efficacy of Phenol, 3-[(phenylimino)methyl]- and its metal complexes against various bacterial and fungal strains, it was found that the metal complexes demonstrated enhanced activity compared to the free ligand. The order of activity was observed as follows: AgL > CuL > PdL > H2L, where H2L represents the free ligand . The increased potency is attributed to the chelation effect, which enhances the lipophilicity and cellular uptake of the compounds.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against different carcinoma cell lines such as Hep-G2 (liver), MCF-7 (breast), and HCT-116 (colon). The studies revealed that the ligand and its metal complexes exhibited significant antiproliferative effects, with some complexes showing activity comparable to standard chemotherapeutic agents like vinblastine . The mechanism of action involves intercalation with DNA, leading to disruption of replication processes.
3. Antioxidant Activity
Phenol compounds are known for their antioxidant properties. A study focusing on the DPPH scavenging activity showed that Schiff base ligands can effectively neutralize free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms . This property is crucial for preventing oxidative stress-related diseases and contributes to their therapeutic potential against various metabolic disorders.
The biological activities of Phenol, 3-[(phenylimino)methyl]- can be attributed to several mechanisms:
- DNA Interaction : Molecular docking studies suggest that the ligand interacts with DNA primarily through hydrophobic interactions and hydrogen bonding, particularly in the minor groove of DNA . This interaction can lead to inhibition of DNA replication in cancer cells.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes associated with inflammation and oxidative stress. For instance, phenolic compounds can inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways .
- Reactive Species Scavenging : The antioxidant capacity allows these compounds to mitigate damage caused by reactive oxygen species (ROS), which are implicated in numerous chronic diseases .
Case Studies
Several studies have highlighted the effectiveness of Phenol, 3-[(phenylimino)methyl]- in clinical settings:
- Study on Anticancer Activity : A comprehensive analysis demonstrated that treatment with metal complexes derived from this ligand resulted in a significant reduction in cell viability in Hep-G2 and MCF-7 cell lines compared to untreated controls .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the silver complex exhibited potent antibacterial activity comparable to standard antibiotics like gentamicin .
Data Summary
| Activity Type | Observed Effect | Comparison Standard |
|---|---|---|
| Antimicrobial | Higher potency in metal complexes | Gentamicin |
| Anticancer | Significant antiproliferative effects | Vinblastine |
| Antioxidant | Effective DPPH radical scavenging | Ketoprofen |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
